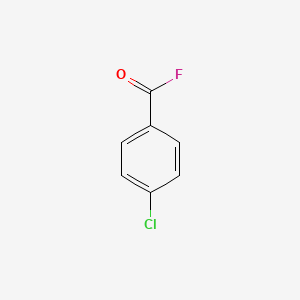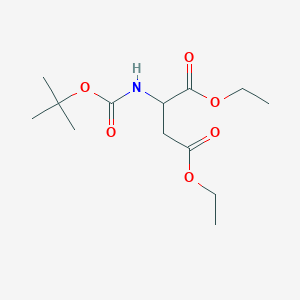![molecular formula C16H22Mg B12095573 Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-, also known as bis(isopropylcyclopentadienyl)magnesium, is an organometallic compound with the molecular formula C16H22Mg. This compound is characterized by the presence of two isopropyl-substituted cyclopentadienyl ligands bonded to a central magnesium atom. It is a yellow liquid that is primarily used in research and development settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of isopropylcyclopentadiene with a magnesium source. One common method is the reaction of isopropylcyclopentadiene with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, halogens, and other organometallic reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic complexes .
Applications De Recherche Scientifique
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs).
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules and other organometallic compounds
Mécanisme D'action
The mechanism of action of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves the coordination of the cyclopentadienyl ligands to the magnesium center. This coordination stabilizes the magnesium atom and allows it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(n-propylcyclopentadienyl)magnesium
- Bis(pentamethylcyclopentadienyl)magnesium
- Magnesium bromide ethyl etherate
Uniqueness
Compared to similar compounds, magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. This structural feature can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C16H22Mg |
|---|---|
Poids moléculaire |
238.65 g/mol |
Nom IUPAC |
magnesium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2 |
Clé InChI |
AGFXOVASYCJRFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)

![11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-](/img/structure/B12095510.png)
![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)





![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
